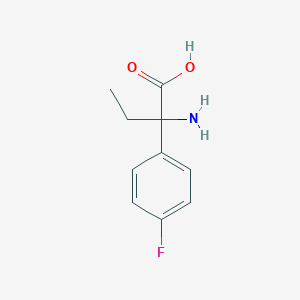

2-Amino-2-(4-fluorophenyl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-(4-fluorophenyl)butanoic acid, also known as 4-Fluorophenibut, is a GABA B receptor agonist . It is selective for the GABA B receptor over the GABA A receptor . The compound is a GABA analogue and is closely related to baclofen, tolibut, and phenibut . It is less potent as a GABA B receptor agonist than baclofen but more potent than phenibut . It is sometimes referred to as 4F-phenibut or F-phenibut or baflofen .

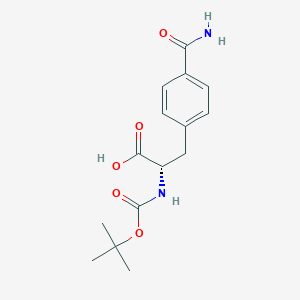

Molecular Structure Analysis

The molecular formula of 2-Amino-2-(4-fluorophenyl)butanoic acid is C10H12FNO2 . Its molecular weight is 197.21 g/mol . The InChI code is 1S/C10H12FNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14) .Aplicaciones Científicas De Investigación

Bioisostere of Leucine Moiety in Drug Design

Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, which is structurally similar to 2-Amino-2-(4-fluorophenyl)butanoic acid, are in high demand as a bioisostere of leucine moiety in drug design . This suggests that 2-Amino-2-(4-fluorophenyl)butanoic acid could potentially be used in a similar manner.

Biological and Clinical Applications

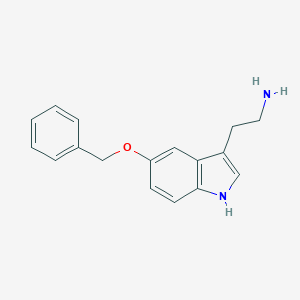

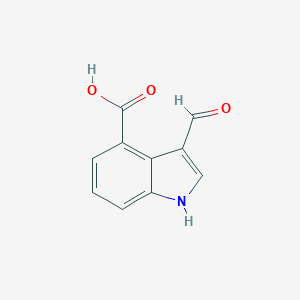

Indole derivatives, which can be synthesized from compounds like 2-Amino-2-(4-fluorophenyl)butanoic acid, have diverse biological and clinical applications . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Antiviral Activity

Indole derivatives have shown significant antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . Given the structural similarity, 2-Amino-2-(4-fluorophenyl)butanoic acid could potentially be used to synthesize similar compounds with antiviral properties.

Anti-HIV Activity

Indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity . As 2-Amino-2-(4-fluorophenyl)butanoic acid can be used to synthesize indole derivatives, it could potentially be used in the development of new anti-HIV drugs.

Mecanismo De Acción

Target of Action

It is known as a synthetic cannabinoid, suggesting that it may interact with cannabinoid receptors in the body.

Result of Action

2-Amino-2-(4-fluorophenyl)butanoic acid, also known as 4F-ADB, has been associated with potent psychoactive effects. Its use has been linked to severe adverse effects, including psychosis and seizures.

Safety and Hazards

The safety data sheet for 2-Amino-2-(4-fluorophenyl)butanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

2-amino-2-(4-fluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-10(12,9(13)14)7-3-5-8(11)6-4-7/h3-6H,2,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDGQKYLPGTGPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284380 |

Source

|

| Record name | 2-amino-2-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(4-fluorophenyl)butanoic acid | |

CAS RN |

6272-06-6 |

Source

|

| Record name | NSC37019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(4-fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)

![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)

![2'-(Methylthio)-[1,1'-biphenyl]-4-amine](/img/structure/B112270.png)